molecular formula C66H120N12O13S B1237020 Scy-635 CAS No. 210759-10-7

Scy-635

Cat. No. B1237020
CAS RN: 210759-10-7
M. Wt: 1321.8 g/mol
InChI Key: AQHMBDAHQGYLIU-XNFHFXFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCY-635 has been investigated for the treatment of Chronic Hepatitis C and Hepatitis C Infection.

Scientific Research Applications

Hepatitis C Virus (HCV) Replication Inhibition

SCY-635 is a novel cyclosporine-based analog that has demonstrated potent suppression of hepatitis C virus replication in vitro. It inhibits the peptidyl prolyl isomerase activity of cyclophilin A, which is crucial for HCV replication, without affecting calcineurin phosphatase activity. This compound has shown promise in treating chronic HCV infection due to its specific targeting mechanism and the absence of immunosuppressive effects commonly associated with cyclosporine (Hopkins et al., 2009).

Antiviral Activity and Immune System Interaction

In a clinical study, SCY-635 demonstrated significant antiviral activity against chronic HCV genotype 1 infection. This antiviral effect was accompanied by an increase in plasma concentrations of various interferons and other immune response markers, suggesting that SCY-635 may enhance the host's innate immune response to HCV. This finding is pivotal in understanding the broader implications of SCY-635's interaction with the immune system in HCV therapy (Hopkins et al., 2012).

Mechanism of Action on HCV

SCY-635 has been found to disrupt the interaction between HCV nonstructural 5A (NS5A) protein and cyclophilin A, a key interaction in HCV replication. This disruption was observed across multiple HCV genotypes, highlighting the broad potential of SCY-635 in HCV treatment. Furthermore, SCY-635-resistant HCV replicons did not alter the binding affinity of cyclophilin A for NS5A, suggesting that the mutations conferred resistance through a mechanism that does not involve cyclophilin A binding (Hopkins et al., 2012).

Effects on Liver Fibrosis

SCY-635 has also been studied for its effects on liver fibrosis, a common complication of chronic HCV infection. It was found to suppress cell growth, reduce collagen synthesis, and enhance the production of matrix metalloproteinases in hepatic stellate cells. These findings suggest a potential anti-fibrogenic effect of SCY-635, which could be significant in treating the fibrosis associated with chronic HCV infection (Scorneaux et al., 2010).

Restoration of Innate Immune Recognition of HCV

Another study highlighted SCY-635's ability to restore the innate immune recognition of HCV in patients with chronic infection. The treatment induced the production of various types of interferons and cytokines, indicating a restored immune response to HCV-associated molecular patterns. This supports the hypothesis that SCY-635's anti-HCV activity may be mediated by modulating the innate immune system (Probst et al., 2013).

properties

CAS RN

210759-10-7

Product Name

Scy-635

Molecular Formula

C66H120N12O13S

Molecular Weight

1321.8 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1

InChI Key

AQHMBDAHQGYLIU-XNFHFXFQSA-N

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C

SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C

Other CAS RN

210759-10-7

synonyms

SCY-635

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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